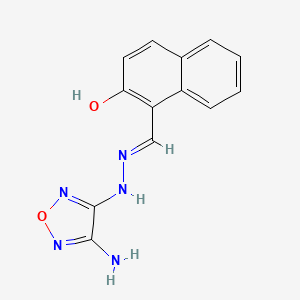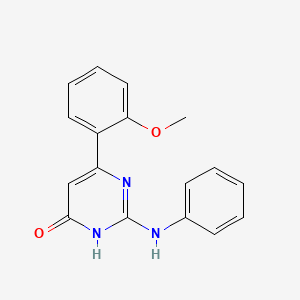![molecular formula C20H20N2O4 B6132306 methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate](/img/structure/B6132306.png)
methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is also known as MBOPB and is a member of the piperazine family of compounds.
Mécanisme D'action
The exact mechanism of action of MBOPB is not fully understood. However, it has been suggested that MBOPB may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, MBOPB may reduce inflammation and pain.
Biochemical and Physiological Effects:
MBOPB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. MBOPB has also been shown to increase the levels of antioxidants, such as glutathione (GSH), in the brain. Additionally, MBOPB has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MBOPB in lab experiments is its high yield and purity. Additionally, MBOPB has been extensively studied, and its effects are well-documented. However, one of the limitations of using MBOPB is its potential toxicity. Further studies are needed to determine the safety of MBOPB and its potential side effects.
Orientations Futures
There are several future directions for the study of MBOPB. One area of research is the development of MBOPB as a treatment for cancer. MBOPB has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of research is the use of MBOPB in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the safety and potential side effects of MBOPB need to be further investigated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, MBOPB is a chemical compound that has potential therapeutic applications. Its synthesis method is well-established, and its effects have been extensively studied. MBOPB has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, and it may have potential as a treatment for cancer and neurodegenerative diseases. However, further studies are needed to determine its safety and potential side effects.
Méthodes De Synthèse
The synthesis of MBOPB involves the reaction between 2-benzyl-3-oxo-1-piperazinecarboxylic acid and methyl 4-(bromomethyl)benzoate in the presence of a base. The reaction proceeds via the formation of an ester intermediate, which is subsequently hydrolyzed to give the final product. The yield of the product is typically high, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
MBOPB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. MBOPB has also been investigated for its potential use as a treatment for cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 4-(2-benzyl-3-oxopiperazine-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-20(25)16-9-7-15(8-10-16)19(24)22-12-11-21-18(23)17(22)13-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRFHVALMSYSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B6132229.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(spiro[2.5]oct-1-ylmethyl)propanamide](/img/structure/B6132236.png)
![4-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}morpholine](/img/structure/B6132241.png)

![1-(5-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6132252.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6132257.png)

![5-(2-bromo-5-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6132278.png)
![(1S*,4S*)-2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6132284.png)


![3,5-bis{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B6132299.png)

